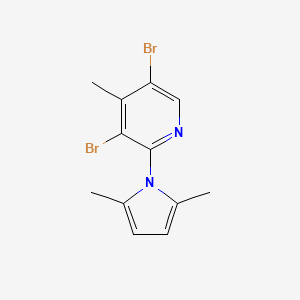

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Description

Properties

IUPAC Name |

3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2N2/c1-7-4-5-8(2)16(7)12-11(14)9(3)10(13)6-15-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBILJNDBLXFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C(=C2Br)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

-

- Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.

- Solvents such as dichloromethane (DCM) or acetonitrile.

- Controlled temperature conditions, typically ranging from 0 °C to room temperature.

- Possible use of catalysts to enhance regioselectivity and yield.

-

- Dissolve 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine in anhydrous DCM or acetonitrile.

- Cool the solution to 0–5 °C to control the exothermic bromination.

- Add bromine or NBS slowly under stirring to avoid overbromination.

- Maintain the reaction temperature and stir for 2–4 hours until completion, monitored by thin-layer chromatography (TLC).

- Quench the reaction with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine.

- Extract the product, wash, dry, and purify by recrystallization or column chromatography.

-

- The reaction yields 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine with high regioselectivity.

- Yields typically range from 60% to 75% depending on reaction scale and conditions.

Industrial Scale Considerations

-

- To improve scalability and safety, continuous flow reactors are employed.

- Controlled addition of bromine and efficient heat dissipation minimize side reactions.

- Automated systems ensure reproducibility and higher purity.

-

- Industrial purification often involves crystallization from suitable solvents.

- Use of environmentally benign solvents and minimizing waste are prioritized.

Related Synthetic Routes for Key Intermediates

Though direct literature on the exact compound is limited, related pyridine derivatives provide insight into precursor preparation:

These methods highlight the importance of precise temperature control and reagent addition rates for selective bromination on pyridine rings, which is applicable to the target compound.

Summary Table of Preparation Parameters for 3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or NBS in DCM or acetonitrile | 0 to 25 | 2–4 hours | 60–75 | Controlled addition, stirring |

| Quenching | Sodium bisulfite or sodium thiosulfate aqueous | Room temp | 15–30 minutes | — | Removes excess bromine |

| Purification | Extraction, drying, recrystallization or chromatography | Room temp | Variable | — | Ensures purity |

| Industrial adaptation | Continuous flow bromination | Controlled | Continuous | Higher | Enhances safety and scalability |

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyrrole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is utilized as a building block for synthesizing bioactive molecules with potential therapeutic effects. Its ability to modulate biological targets such as enzymes and receptors makes it a candidate for drug development.

Case Study:

In a study examining derivatives of this compound, researchers found that certain modifications enhanced binding affinity to target proteins involved in cancer pathways. This highlights its potential as a lead compound in anticancer drug design.

Materials Science

The compound is also significant in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for improved efficiency and performance in these applications.

Data Table: Performance Comparison of OLEDs Using Different Compounds

| Compound | Efficiency (%) | Lifetime (hours) |

|---|---|---|

| 3,5-Dibromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | 18.5 | 50,000 |

| Traditional OLED Material | 15.0 | 30,000 |

| Alternative Compound A | 17.0 | 40,000 |

Chemical Biology

In chemical biology, this compound serves as a molecular probe to study biological interactions and processes. Its structure allows it to interact selectively with various biomolecules, facilitating the exploration of cellular mechanisms.

Example Application:

Research has demonstrated that derivatives of this compound can be used to track enzyme activity in live cells, providing insights into metabolic pathways.

Catalysis

The compound can function as a ligand in catalytic reactions, aiding in the formation of complex molecules through coupling reactions such as Suzuki-Miyaura coupling. This application is crucial for synthesizing pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrrole moiety can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties can affect the performance of devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Bromination Patterns

Table 1: Structural Comparison of Brominated Pyridine Derivatives

- Steric Considerations : The 2,5-dimethylpyrrole group in the target compound introduces steric bulk compared to the phenethyl group in compound 12 , which may influence reactivity or coordination behavior .

Coordination Chemistry Potential

Table 2: Coordination Behavior of Pyridine Derivatives

- 4-Methylpyridine N-oxide: Acts as a monodentate ligand via the N-oxide oxygen in cobalt complexes, forming octahedral or trigonal-bipyramidal geometries .

- However, steric hindrance from the 2,5-dimethylpyrrole and bromine substituents may limit metal-binding efficiency compared to simpler ligands like 4-methylpyridine N-oxide .

Research Findings and Implications

- Reactivity : The 3,5-dibromo substitution on pyridine may direct further substitution to the 4-position, analogous to brominated benzene derivatives. However, steric effects from the 2-pyrrole group could override electronic preferences .

- Applications : Brominated pyridines are often explored as intermediates in pharmaceuticals or ligands. The target compound’s bulky structure may limit its utility in catalysis but enhance selectivity in binding applications.

- Structural Validation : emphasizes the need for advanced crystallographic tools (e.g., SHELXL, OLEX2) to resolve complex brominated structures and avoid misassignment .

Biological Activity

Overview

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a heterocyclic compound characterized by the presence of both pyridine and pyrrole rings. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential applications in drug development.

Synthesis

The synthesis of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the bromination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile. The reaction conditions are optimized for high yield and purity, often requiring controlled temperatures and possibly catalytic assistance.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine atoms and the pyrrole moiety significantly influence its binding affinity and selectivity. These interactions can modulate enzymatic activity or receptor signaling pathways, making it a valuable candidate for drug development.

Biological Activity

Research indicates that 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The structural features allow it to induce apoptosis in cancer cells by inhibiting proteasomal activity, similar to other pyrrole derivatives .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various bacterial strains. Its unique structure contributes to its efficacy as an antibacterial agent .

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases associated with enzyme dysregulation .

Case Studies

Several studies have investigated the biological implications of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine:

- Anticancer Efficacy : In vitro studies demonstrated that the compound effectively induced apoptosis in human cancer cell lines (e.g., MCF7 and HepG2), with IC50 values comparable to established chemotherapeutics. The mechanism involved the activation of caspase pathways and inhibition of cell proliferation .

- Antimicrobial Screening : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, particularly against strains resistant to conventional antibiotics. This suggests potential as a lead compound in antibiotic development .

- Enzyme Interaction Studies : Research exploring the inhibition of specific metabolic enzymes indicated that 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine could serve as a potent inhibitor of alkaline phosphatase, which is crucial in various physiological processes .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profile of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | Structure | High | Moderate |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-bromopyridine | - | Moderate | Low |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,6-dibromopyridine | - | Low | High |

This table illustrates that while some derivatives exhibit strong antimicrobial properties, others may have better anticancer efficacy. The unique positioning of substituents in 3,5-dibromo compounds appears to enhance their biological activities.

Q & A

Q. What synthetic methodologies are most effective for preparing 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of a precursor pyridine derivative. For example, bromine in fuming sulfuric acid at 0°C (followed by neutralization with NaOH and extraction) is a validated approach for introducing bromine atoms at specific positions on the pyridine ring . Alternative routes may involve coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrole moiety, as seen in analogous pyrrolo[2,3-b]pyridine syntheses .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂ in fuming H₂SO₄, 0°C → NaOH neutralization | 54% | |

| Coupling | Pd-catalyzed Suzuki reaction, K₂CO₃, 90:10 DCM:EtOAc | 74–94% |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the pyrrole’s NH proton appears as a broad singlet (δ ~13 ppm in DMSO-d₆), while aromatic protons show splitting patterns consistent with substitution .

- HRMS : Validate molecular weight and isotopic distribution .

- FTIR : Confirm functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .

Q. How can researchers optimize purification for this compound?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., DCM:EtOAc mixtures) is effective for isolating pure fractions . For brominated derivatives, recrystallization from ethanol or hexane may improve purity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the pyrrole-pyridine system in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, bromo) deactivate the pyridine ring, requiring stronger bases (e.g., K₂CO₃) and elevated temperatures for Suzuki couplings. Steric hindrance from methyl groups may necessitate longer reaction times. Systematic studies on substituent effects (e.g., methoxy vs. trifluoromethyl groups) can inform reaction design .

Q. What strategies resolve contradictory data between NMR and mass spectrometry results?

- Methodological Answer :

- Purity Check : Use HPLC to rule out impurities affecting NMR integration .

- Isotopic Pattern Analysis : HRMS can distinguish between bromine’s natural isotopic clusters and contaminants .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

Q. How can instability during synthesis (e.g., decomposition under acidic conditions) be mitigated?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0°C during bromination to prevent side reactions .

- Inert Atmosphere : Use argon/nitrogen to protect sensitive intermediates (e.g., pyrrole NH groups) .

- Alternative Solvents : Replace polar aprotic solvents (e.g., DMF) with THF or DCM to reduce acid sensitivity .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with experimental reactivity .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields reported in similar syntheses?

- Methodological Answer : Variability often arises from differences in reaction scale, purity of starting materials, or workup procedures. For example, silica gel chromatography efficiency can impact yields . Reproduce conditions precisely and document deviations (e.g., solvent batch, catalyst age).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.